molecular formula C20H26N2O3 B5068751 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane

1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane

Cat. No. B5068751
M. Wt: 342.4 g/mol
InChI Key: IXOVGEKVEPACOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane is a chemical compound that belongs to the family of azocanes. It has been widely studied for its potential applications in scientific research due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. Additionally, it has been found to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are a number of potential future directions for research on 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane. One area of focus could be on further elucidating its mechanism of action, which could help to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to explore its potential use in the development of new materials for use in electronic devices. Finally, more research could be done to explore its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

The synthesis of 1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane involves the reaction of 3,4-dimethylphenol with chloromethyl isoxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,4-diaza-1,3-butadiene to give the final product. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane has been used in various scientific research applications. It has been found to have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, it has been used in the development of new materials for use in electronic devices.

properties

IUPAC Name

azocan-1-yl-[5-[(3,4-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15-8-9-17(12-16(15)2)24-14-18-13-19(21-25-18)20(23)22-10-6-4-3-5-7-11-22/h8-9,12-13H,3-7,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOVGEKVEPACOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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